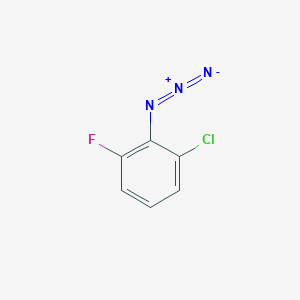

2-Azido-1-chloro-3-fluorobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

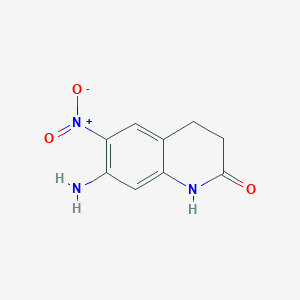

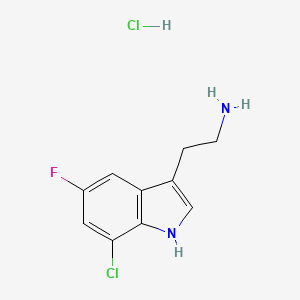

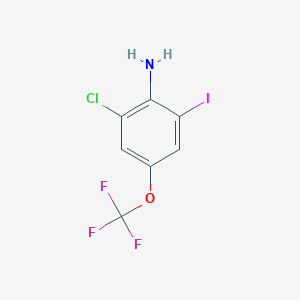

説明

“2-Azido-1-chloro-3-fluorobenzene” is a compound that contains an azide group (N3), a chlorine atom, and a fluorine atom attached to a benzene ring . The azide group is a functional group known for its high reactivity, particularly in click reactions .

Synthesis Analysis

The synthesis of azides from primary amines can be achieved through a diazo-transfer reaction . The choice of base is crucial in the diazo-transfer reaction .Molecular Structure Analysis

The molecular structure of “2-Azido-1-chloro-3-fluorobenzene” would consist of a benzene ring with azide, chlorine, and fluorine substituents. The exact positions of these substituents on the benzene ring can be determined by the numbering in the name of the compound .Chemical Reactions Analysis

Aryl halides, such as “2-Azido-1-chloro-3-fluorobenzene”, can undergo nucleophilic substitution reactions . The presence of electron-withdrawing groups can enhance the rate of substitution .科学的研究の応用

Diazo-Transfer Reactions

“2-Azido-1-chloro-3-fluorobenzene” could potentially be used in diazo-transfer reactions. In a study, organic azides were prepared from primary amines in high yields by a metal-free diazo-transfer reaction using 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP), which is safe and stable crystalline . The choice of base was important in the diazo-transfer reaction .

Synthesis of Heterocycles

This compound could also be used in the synthesis of heterocycles. Heterocycles containing indandione possess various biological activities such as anti-inflammatory, antitumor, anticoagulant, antimicrobial activities, antiallergic, and cytotoxicity . Furthermore, indandione derivatives are well known as tyrosine kinase, cyclin-dependent kinase, and epidermal growth factor receptor inhibitors .

Production of Numerous Heterocyclic Compounds

“2-Azido-1-chloro-3-fluorobenzene” could potentially be used as a starting material or key intermediate in the production of numerous heterocyclic compounds .

Safety and Hazards

将来の方向性

作用機序

Target of Action

The primary targets of 2-Azido-1-chloro-3-fluorobenzene are likely to be organic molecules that can undergo nucleophilic substitution reactions . These targets could include a variety of biological macromolecules, such as proteins or nucleic acids, that contain nucleophilic functional groups.

Mode of Action

2-Azido-1-chloro-3-fluorobenzene is likely to interact with its targets through nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule that donates an electron pair) from the target molecule attacks the azido group, leading to the replacement of the azido group with the nucleophile .

Biochemical Pathways

The exact biochemical pathways affected by 2-Azido-1-chloro-3-fluorobenzene would depend on the specific targets of the compound. Given its reactivity, it could potentially interfere with a variety of biochemical processes, such as protein synthesis or dna replication, by modifying key molecules involved in these pathways .

Pharmacokinetics

Its metabolism and excretion would likely depend on the specific biochemical transformations it undergoes in the body .

Result of Action

The molecular and cellular effects of 2-Azido-1-chloro-3-fluorobenzene’s action would depend on the specific targets and pathways it affects. Given its reactivity, it could potentially lead to the modification of key biological macromolecules, potentially disrupting their normal function .

Action Environment

Environmental factors, such as pH, temperature, and the presence of other reactive molecules, could influence the action, efficacy, and stability of 2-Azido-1-chloro-3-fluorobenzene. For example, certain conditions might enhance its reactivity, while others might lead to its degradation .

特性

IUPAC Name |

2-azido-1-chloro-3-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFN3/c7-4-2-1-3-5(8)6(4)10-11-9/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQGNLYGARVVBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N=[N+]=[N-])F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-[(6-Cyclopropyl-5-fluoropyrimidin-4-yl)amino]-4-methoxyphenyl]acetamide](/img/structure/B2753865.png)

![(4-(3,4-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2753866.png)

![3-[4-(Benzyloxy)phenyl]-3-{[(4-nitrophenyl)methylene]amino}-1-propanol](/img/structure/B2753868.png)